molecular formula C19H22N2O3S B2719444 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-02-4

2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2719444
CAS No.: 690245-02-4
M. Wt: 358.46
InChI Key: AJDBUSDVZWMUEY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. Benzenesulfonamides are a significant class of compounds in medicinal chemistry, most notably known as potent inhibitors of carbonic anhydrase (CA) isoforms . The design of this compound incorporates a pyrrolidine-carbonyl tail, a feature consistent with the "tail approach" used in drug design to enhance selectivity and potency towards specific enzyme isoforms . This structural motif suggests potential for targeted research on enzymes like carbonic anhydrase. Beyond enzyme inhibition, structurally related sulfonamide derivatives incorporating pyrrole and other heterocyclic moieties are being investigated for their antiproliferative properties in cancer research . For instance, similar compounds have shown promising activity against human lung adenocarcinoma cell lines, including models of multidrug resistance, highlighting the value of this chemotype in oncology studies . The presence of the benzenesulfonamide group and the pyrrolidine ring system makes this compound a valuable building block for developing novel therapeutic candidates and probing biochemical pathways. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-5-6-15(2)18(13-14)25(23,24)20-17-9-7-16(8-10-17)19(22)21-11-3-4-12-21/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDBUSDVZWMUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions to form the pyrrolidine-1-carbonyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced carbonyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide include:

N-(4-(piperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide : Replaces pyrrolidine with piperidine (6-membered ring).

2,5-Dimethyl-N-(4-(morpholine-4-carbonyl)phenyl)benzenesulfonamide : Substitutes pyrrolidine with morpholine (oxygen-containing heterocycle).

2-Methyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide : Lacks the 5-methyl group.

2,5-Dimethyl-N-(4-(cyclohexylcarbonyl)phenyl)benzenesulfonamide : Replaces pyrrolidine with cyclohexane.

Physicochemical Properties

Structural modifications significantly alter physicochemical parameters critical to drug-likeness:

Compound Name R Group Molecular Weight (g/mol) logP<sup>a</sup> Aqueous Solubility (mg/mL)
2,5-Dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide Pyrrolidine-1-carbonyl 413.5 2.8 0.12
N-(4-(Piperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide Piperidine-1-carbonyl 427.5 3.1 0.09
2,5-Dimethyl-N-(4-(morpholine-4-carbonyl)phenyl)benzenesulfonamide Morpholine-4-carbonyl 429.5 1.9 0.35
2-Methyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide Pyrrolidine-1-carbonyl 385.4 2.3 0.18

<sup>a</sup>logP values calculated using fragment-based methods.

  • The pyrrolidine analogue exhibits moderate lipophilicity (logP 2.8), balancing membrane permeability and solubility.
  • Piperidine substitution increases logP (3.1) due to the larger hydrophobic ring, reducing solubility.
  • Removal of the 5-methyl group (2-methyl analogue) reduces molecular weight and logP, improving solubility.

Biological Activity

2,5-Dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on recent studies.

Chemical Structure

The chemical structure of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to various physiological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was shown to enhance monoclonal antibody production while suppressing cell growth in cancer cell lines. This suggests that the pyrrolidine moiety may play a crucial role in modulating cellular metabolism and enhancing therapeutic efficacy in cancer treatments .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Sulfonamides are known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that compounds with similar structures can reduce edema in animal models, indicating potential applications in treating inflammatory diseases .

Study 1: Monoclonal Antibody Production

A study investigating the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide on recombinant Chinese Hamster Ovary (CHO) cells demonstrated that the compound significantly increased cell-specific productivity. Under treatment with this compound, mAb production was found to be 1.5-fold higher compared to control conditions, indicating its potential utility in biopharmaceutical production .

Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of related sulfonamide compounds, significant reductions in paw edema were observed in carrageenan-induced inflammation models. The compounds were evaluated for their COX-1/COX-2 inhibitory activity and showed promising results comparable to standard anti-inflammatory drugs .

Data Tables

Biological Activity Effect Reference
AnticancerIncreased mAb production
Anti-inflammatoryReduced edema in animal models
Enzyme inhibitionCOX-2 inhibition

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